{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine
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Overview
Description
{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is a complex organic compound with the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol . This compound features a unique bicyclic structure that includes a benzoyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
{4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity .
Mechanism of Action
The mechanism of action of {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group plays a crucial role in binding to these targets, while the diazabicyclo structure provides stability and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler analog used widely as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with similar structural features but different reactivity and applications.
Uniqueness
What sets {4-Benzoyl-1,4-diazabicyclo[3.2.1]octan-2-yl}methanamine apart from its analogs is the presence of the benzoyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it a more versatile compound for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-8-13-10-17(12-6-7-16(13)9-12)14(18)11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWCZVAJLXKDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1N(CC2CN)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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